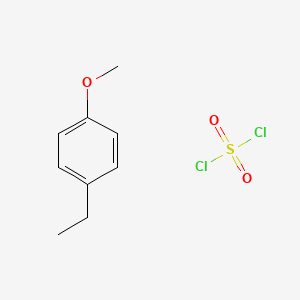
5-Ethyl-2-methoxybenzene sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-2-methoxybenzene sulfonyl chloride: is an organic compound with the molecular formula C9H11ClO3S . It is a derivative of benzene sulfonyl chloride, characterized by the presence of an ethyl group at the 5-position and a methoxy group at the 2-position on the benzene ring. This compound is primarily used in organic synthesis and various industrial applications due to its reactivity and functional group versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2-methoxybenzene sulfonyl chloride typically involves the sulfonylation of 1-ethyl-4-methoxybenzene. The process is carried out by adding 1-ethyl-4-methoxybenzene dropwise to chlorosulfonic acid at 0°C. The mixture is then stirred at room temperature for 2 hours. After the reaction, the mixture is poured onto ice and extracted with ethyl acetate. The organic extracts are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography to yield the desired compound .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Industrial methods may also include additional purification steps to meet specific quality standards required for various applications.
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-2-methoxybenzene sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Hydrolysis: In the presence of water or aqueous bases, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, ethyl acetate
Catalysts: Base catalysts such as pyridine or triethylamine
Major Products:
Sulfonamides: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Scientific Research Applications
5-Ethyl-2-methoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C9H11ClO3S. It is a benzenesulfonyl chloride derivative, characterized by an ethyl group at the 5-position and a methoxy group at the 2-position on the benzene ring. It is used in chemical synthesis and scientific research.
As a Reagent in Organic Synthesis
5-Ethyl-2-methoxybenzene-1-sulfonyl chloride is used as a reagent in organic synthesis. Its mechanism of action involves reactivity as an electrophile, where the sulfonyl chloride group reacts with nucleophiles, forming covalent bonds with nucleophilic species. This is useful in chemical synthesis and the modification of biomolecules.
Preparation Methods
The synthesis of 5-Ethyl-2-methoxybenzene-1-sulfonyl chloride typically involves the sulfonylation of 5-ethyl-2-methoxybenzene. Chlorosulfonic acid (ClSO3H) is used as the sulfonylating agent, and the reaction is conducted under an inert atmosphere with controlled temperature to prevent side reactions. Industrial production methods follow similar routes on a larger scale, using large reactors and precise control of reaction parameters to ensure high yield and purity.
5-Ethyl-2-methoxybenzene-1-sulfonyl chloride has potential biological activities, especially in developing sulfonamide derivatives with various pharmacological effects. Compounds related to it have demonstrated antibacterial activity. Novel sulfonamides derived from similar structures have been tested against gram-positive and gram-negative bacteria, with in vitro studies showing activity against E. coli, with minimal inhibitory concentrations comparable to established antibiotics like ciprofloxacin.
Safety and Hazards
Mechanism of Action
The mechanism of action of 5-Ethyl-2-methoxybenzene sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used. For example, in the formation of sulfonamides, the compound reacts with amines to form a stable sulfonamide bond, which is a common motif in many biologically active molecules .
Comparison with Similar Compounds
- 5-Bromo-2-methoxybenzene sulfonyl chloride
- 2-Methoxybenzene sulfonyl chloride
- 5-Tert-butyl-2-methoxybenzene sulfonyl chloride
Comparison: 5-Ethyl-2-methoxybenzene sulfonyl chloride is unique due to the presence of the ethyl group at the 5-position, which can influence its reactivity and the properties of its derivatives. Compared to 5-Bromo-2-methoxybenzene sulfonyl chloride, the ethyl group provides different steric and electronic effects, potentially leading to variations in reaction rates and product distributions. The methoxy group at the 2-position also plays a crucial role in stabilizing reaction intermediates through resonance effects .
Properties
Molecular Formula |
C9H12Cl2O3S |
|---|---|
Molecular Weight |
271.16 g/mol |
IUPAC Name |
1-ethyl-4-methoxybenzene;sulfuryl dichloride |
InChI |
InChI=1S/C9H12O.Cl2O2S/c1-3-8-4-6-9(10-2)7-5-8;1-5(2,3)4/h4-7H,3H2,1-2H3; |
InChI Key |
MYOBWWAHFCOWOS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OC.O=S(=O)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















